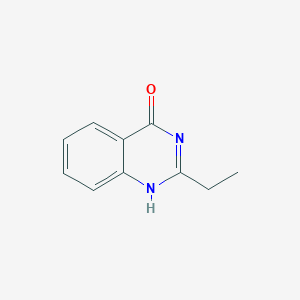![molecular formula C16H17N5O2 B7721856 9-(4-ethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7721856.png)
9-(4-ethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-ethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anticonvulsant properties
Métodos De Preparación
The synthesis of 9-(4-ethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminobenzamide with an aldehyde under visible light irradiation, followed by cyclization to form the quinazoline core . Industrial production methods may involve the use of novel nanomagnetic reagents like Cu@Fe3O4 MNPs to catalyze the reaction under solvent-free conditions, enhancing yield and reducing environmental impact .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like TBHP (tert-Butyl hydroperoxide) under visible light irradiation.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can be performed using reagents like Selectfluor for selective fluorination.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination can yield 4-difluoromethyl and 4-fluoromethyl derivatives .
Aplicaciones Científicas De Investigación
9-(4-ethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in developing new anticancer drugs.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species . The exact molecular targets may include various kinases and enzymes involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar compounds include other quinazoline derivatives like:
Gefitinib: An FDA-approved drug used for cancer treatment.
Erlotinib: Another FDA-approved anticancer drug.
Afatinib: Known for its efficacy in treating non-small cell lung cancer.
Compared to these compounds, 9-(4-ethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential.
Propiedades
IUPAC Name |
9-(4-ethoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-2-23-11-8-6-10(7-9-11)15-14-12(4-3-5-13(14)22)17-16-18-19-20-21(15)16/h6-9,15H,2-5H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBZAZINRCBPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NN=NN24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ETHYL 2-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B7721782.png)
![N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide](/img/structure/B7721788.png)
![2-({2-[(2-Ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B7721789.png)
![2-[(5-ethyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7721796.png)

![3-[2-[2,6-Di(propan-2-yl)anilino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7721832.png)

![5-Methyl-3-[2-(4-methylanilino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7721843.png)
![5-methyl-N-(2-methylphenyl)-4-oxo-3-(2-oxopropyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7721846.png)

![ethyl 6-formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7721869.png)
![3-[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7721880.png)
![3-[2-(2-Ethoxyanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7721884.png)
